4-Fluoro-6-methoxyindole-3-acetic acid

Catalog No.
S12333991
CAS No.
M.F
C11H10FNO3
M. Wt
223.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-6-methoxyindole-3-acetic acid

Product Name

4-Fluoro-6-methoxyindole-3-acetic acid

IUPAC Name

2-(4-fluoro-6-methoxy-1H-indol-3-yl)acetic acid

Molecular Formula

C11H10FNO3

Molecular Weight

223.20 g/mol

InChI

InChI=1S/C11H10FNO3/c1-16-7-3-8(12)11-6(2-10(14)15)5-13-9(11)4-7/h3-5,13H,2H2,1H3,(H,14,15)

InChI Key

RCOQHMUXATYHHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)F)C(=CN2)CC(=O)O

4-Fluoro-6-methoxyindole-3-acetic acid is a synthetic compound characterized by its unique indole structure, featuring a fluorine atom and a methoxy group at the 4 and 6 positions, respectively. Its molecular formula is C10H8FNO2C_{10}H_{8}FNO_{2}, and it has a molecular weight of approximately 193.17 g/mol. This compound is part of a broader class of indole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of the fluorine and methoxy groups enhances the compound's reactivity and biological properties, making it of significant interest in medicinal chemistry and pharmacology .

Typical of indole derivatives. These include:

  • Nucleophilic Substitution: The fluorine atom can be replaced by various nucleophiles, facilitating the synthesis of more complex derivatives.
  • Electrophilic Aromatic Substitution: The methoxy group can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, yielding simpler indole derivatives.

The specific reaction pathways depend on the reagents and conditions used during synthesis or modification .

Indole derivatives, including 4-fluoro-6-methoxyindole-3-acetic acid, exhibit a range of biological activities:

  • Antimicrobial Properties: Some studies suggest that indole derivatives can inhibit bacterial growth and have antifungal activity.
  • Anti-inflammatory Effects: Compounds in this class may modulate inflammatory pathways, potentially serving as anti-inflammatory agents.
  • Cytotoxicity: Certain indole derivatives have shown cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

The specific biological activities of 4-fluoro-6-methoxyindole-3-acetic acid require further investigation to establish its efficacy and mechanism of action .

The synthesis of 4-fluoro-6-methoxyindole-3-acetic acid typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with commercially available indole derivatives or related compounds.
  • Fluorination: Introduction of the fluorine atom can be achieved using fluorinating agents such as Selectfluor or via nucleophilic substitution methods.
  • Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
  • Carboxylation: Finally, a carboxylic acid group is added through carbonylation or similar methods to obtain the final product.

These steps may vary based on specific laboratory protocols and desired yields .

4-Fluoro-6-methoxyindole-3-acetic acid has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for treating infections or inflammatory diseases.
  • Research Tool: It can be utilized in biochemical research to study indole-related metabolic pathways or as a probe in pharmacological studies.
  • Agricultural Chemistry: Similar compounds are often explored for their potential use as plant growth regulators or herbicides .

Studies on the interactions of 4-fluoro-6-methoxyindole-3-acetic acid with biological targets are essential for understanding its pharmacological profile. Potential interactions include:

  • Binding Affinity Studies: Investigating how well the compound binds to specific receptors or enzymes can provide insights into its mechanism of action.
  • Synergistic Effects: Examining how this compound interacts with other drugs could reveal potential combination therapies that enhance efficacy or reduce side effects.
  • Toxicological Assessments: Understanding any adverse effects associated with this compound is crucial for evaluating its safety profile in therapeutic contexts .

Several compounds share structural similarities with 4-fluoro-6-methoxyindole-3-acetic acid, which may influence their biological properties:

Compound NameStructural FeaturesUnique Aspects
5-Methoxyindole-3-acetic acidMethoxy group at position 5Known for anti-inflammatory properties
4-Chloroindole-3-acetic acidChlorine instead of fluorineExhibits different reactivity patterns
Indole-3-acetic acidNo substituents at positions 4 or 6Naturally occurring plant hormone
5-Hydroxyindole-3-acetic acidHydroxyl group at position 5Involved in serotonin metabolism

These comparisons highlight how variations in substituents can lead to distinct biological activities and chemical reactivities, underscoring the uniqueness of 4-fluoro-6-methoxyindole-3-acetic acid within this class of compounds .

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

223.06447134 g/mol

Monoisotopic Mass

223.06447134 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-09

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